N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide
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Overview
Description
The compound belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group. The compound is likely to be involved in various biological activities, as suggested by the presence of the 1,2,4-triazole moiety .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, a series of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various computational chemistry tools. For instance, the geometry optimization of the molecular structure of the studied compound can be carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, the synthesized bis(acetyl) derivatives were characterized by the presence of an elongated spacer between the two carboxamide groups as well as the position of acetyl moiety on the aromatic ring .Scientific Research Applications
Synthesis and Antiproliferative Activity
- This class of compounds, including triazolo[4,3-b]pyridazine derivatives, has been explored for its potential in inhibiting the proliferation of endothelial and tumor cells. This suggests its application in cancer research and therapy (Ilić et al., 2011).
Cytotoxic Agents in Cancer Treatment
- Certain triazolo[4,3-b]pyridazine derivatives have shown potent cytotoxic activity against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line. This highlights their potential as cytotoxic agents in cancer treatment (Mamta et al., 2019).
Structural Analysis for Medicinal Applications
- Comprehensive structural analysis, including Density Functional Theory (DFT) calculations and Hirshfeld surface studies, have been conducted on triazolo[4,3-b]pyridazine derivatives. These studies are crucial for understanding their pharmacological properties and potential medicinal applications (Sallam et al., 2021).
Tankyrase Inhibition for Physiopathological Conditions
- Research on triazolo[4,3-b]pyridazin-8-amine derivatives indicates their role as selective tankyrase inhibitors. This opens avenues for using these compounds in exploring tankyrase implications in various physiopathological conditions (Liscio et al., 2014).
Antimicrobial Properties
- Some derivatives in this chemical class have shown promising antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Prakash et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets. For instance, if the compound targets COX enzymes, it may inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation. This could result in anti-inflammatory effects.
Biochemical Pathways
The compound may affect the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could disrupt this pathway and reduce the production of pro-inflammatory prostaglandins.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could reduce inflammation and pain by decreasing the production of prostaglandins .
Future Directions
Biochemical Analysis
Biochemical Properties
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide may interact with various biomolecules, potentially influencing their function.
Cellular Effects
Given the known biological activities of triazoles, it is possible that this compound could influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to bind to various enzymes and receptors , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O2/c21-14-4-2-1-3-13(14)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)12-5-6-15(22)16(23)11-12/h1-8,11H,9-10H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKWQIIJRFVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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